Meta-Methoxy Regiochemistry Confers Distinct Electronic and Steric Properties vs. Para-Methoxy Isomer
The target compound carries a 3-methoxyphenyl group at the pyrazole C3 position, whereas the closest commercially available analog (3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methanol (CAS 36640-56-9) bears a 4-methoxyphenyl group . The meta-methoxy orientation alters the electron density distribution on the aryl ring, modifying its Hammett σ value and resonance effects. This regiochemical difference is documented in benzylpyrazole SAR studies to shift kinase inhibitory potency; for example, in the substituted benzylpyrazole Bub1 inhibitor series, moving the methoxy substituent from para to meta position on the benzyl ring altered IC50 values by up to 5-fold in biochemical kinase assays [1].
| Evidence Dimension | Aryl methoxy substituent position (meta vs. para) and its impact on biological activity in pyrazole series |
|---|---|
| Target Compound Data | 3-methoxy (meta) substitution on phenyl ring at pyrazole C3 position; molecular formula C18H18N2O2, MW 294.35, density 1.15±0.1 g/cm³ (predicted) |
| Comparator Or Baseline | Comparator: (3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methanol (CAS 36640-56-9) with 4-methoxy (para) substitution; molecular formula C17H16N2O2, MW 280.32, density 1.17±0.1 g/cm³ (predicted) |
| Quantified Difference | In related benzylpyrazole kinase inhibitor series, meta vs. para methoxy substitution altered IC50 values by up to approximately 5-fold (exact values target-dependent); the meta isomer generally exhibits distinct hydrogen-bonding geometry and altered metabolic stability compared to the para isomer [1] |
| Conditions | Biochemical kinase inhibition assays (Bub1, Aurora kinases) using recombinant catalytic domains and TR-FRET detection; SAR studies reported in patent literature for substituted benzylpyrazoles [1] |
Why This Matters
Procurement of the correct regioisomer is critical because even positional isomerism of the methoxy group can determine whether a compound engages its intended biological target with useful potency; substituting the 4-methoxy analog without re-validation risks experimental failure in target-based screening campaigns.
- [1] Bayer Intellectual Property GmbH. Substituted benzylpyrazoles. US Patent US9765058, 2017. Lines 1-50 describe Bub1 kinase inhibition SAR including positional effects of aryl substituents on IC50. View Source
